molecular formula C10H7FN2O B2640430 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile CAS No. 1160472-60-5

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B2640430
CAS No.: 1160472-60-5
M. Wt: 190.177
InChI Key: MCAQGWFDFHCMPC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (CAS 1160472-60-5) is a bicyclic heterocyclic compound featuring a dihydroisoxazole core substituted with a 4-fluorophenyl group and a nitrile functional group at position 4. The dihydroisoxazole ring combines oxygen and nitrogen heteroatoms, conferring unique electronic and steric properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAQGWFDFHCMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acrylonitrile in the presence of a base such as sodium ethoxide to yield the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazoles with different functional groups.

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds similar to 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile exhibit activity against various biological targets:

  • NAMPT Inhibition : This compound is part of a class of 4,5-dihydroisoxazole derivatives that inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and inflammatory diseases. Inhibition of NAMPT can lead to reduced NAD+ levels, affecting cellular energy metabolism and promoting apoptosis in cancer cells .
  • Antimicrobial Activity : Studies have shown that derivatives of dihydroisoxazoles possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

  • A study published in a pharmaceutical journal demonstrated the synthesis and evaluation of various dihydroisoxazole derivatives, including those with the 4-fluorophenyl group. These compounds showed promising results in preclinical trials for treating certain cancers .
  • Another research project focused on the structural optimization of isoxazole derivatives led to the discovery of compounds with enhanced potency against bacterial strains resistant to conventional antibiotics .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific thermal and mechanical properties. The fluorine substituent contributes to the thermal stability and chemical resistance of these materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Halogen-Substituted Dihydroisoxazole Carbonitriles

Structural analogs with halogen substitutions on the phenyl ring include:

  • 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (CAS 1173119-75-9)
  • 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (CAS 1160473-09-5)
Property 4-Fluorophenyl Analog (CAS 1160472-60-5) 4-Chlorophenyl Analog (CAS 1173119-75-9)
Substituent Fluorine (electron-withdrawing) Chlorine (electron-withdrawing)
Electronegativity 4.0 (F) 3.0 (Cl)
Predicted Reactivity Higher electrophilicity at nitrile Moderate electrophilicity

Functional Group Variations: Carbonitrile vs. Carboxylic Acid

Example : (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS 136818-65-0) replaces the nitrile with a carboxylic acid.

Property 5-Carbonitrile (CAS 1160472-60-5) 3-Carboxylic Acid (CAS 136818-65-0)
Functional Group Nitrile (-CN) Carboxylic acid (-COOH)
Polarity Moderate (polarizable nitrile) High (ionizable -COOH)
Biological Relevance Potential for CNS activity (see below) Likely ionized at physiological pH

The nitrile group’s lower polarity may enhance blood-brain barrier penetration, making the carbonitrile analog more suitable for neuroactive agents. In contrast, the carboxylic acid could improve water solubility but limit membrane permeability .

Comparison with Pyrazole and Triazole Derivatives

Pyrazole and triazole analogs (e.g., compounds from ) highlight the impact of heterocycle choice:

Compound Class Key Features Example Biological Activity
Dihydroisoxazole Oxygen in ring; nitrile substituent Unknown (structural studies only)
Pyrazole Two adjacent nitrogen atoms Anticancer, antimicrobial ()
Triazole Three nitrogen atoms; sulfonyl groups Antifungal (e.g., )

For instance, pyrazole derivatives in exhibit planar aromatic systems with dihedral angles <10° between substituent rings, suggesting rigid conformations that favor receptor binding .

Substituent Effects on Bioactivity: Insights from Chalcones

reveals that para-substituted chalcones with electron-withdrawing groups (e.g., fluorine, bromine) show enhanced inhibitory activity (e.g., compound 2j, IC50 = 4.7 µM). By analogy, the 4-fluorophenyl group in the target compound may improve bioactivity compared to non-halogenated analogs. Key observations:

  • Electronegative substituents (F, Cl, Br) at the para position enhance potency.
  • Methoxy groups (electron-donating) reduce activity (e.g., compound 2p, IC50 = 70.79 µM) .

Structural and Crystallographic Considerations

describes isostructural halogen-substituted compounds (Cl vs. Br) with nearly identical crystal packing. For the target compound, the 4-fluorophenyl group’s smaller van der Waals radius compared to chlorine (1.47 Å vs. For example:

  • Pyrazole analog () : Melting points range from 99–112°C, suggesting moderate crystallinity .

Potential Pharmaceutical Relevance

Fluorophenyl groups are common in drugs (e.g., ezetimibe, ) due to their metabolic stability and lipophilicity. The nitrile group in the target compound is also found in pesticides (e.g., fipronil, ) and pharmaceuticals (e.g., citalopram analogs, ), indicating versatility in target engagement .

Biological Activity

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (CAS No. 1160472-60-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN2OC_{10}H_7FN_2O, with a molecular weight of 190.17 g/mol. Its structure features a fluorophenyl group attached to a dihydroisoxazole ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor in various enzymatic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds within this class showed IC50 values ranging from nanomolar to micromolar concentrations against human tumor cell lines, indicating potent antitumor activity .

Antimicrobial Properties

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it possesses moderate inhibitory effects against certain bacterial strains and fungi, making it a candidate for further development in the field of antimicrobial therapy.

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A comprehensive evaluation of this compound showed that it inhibited the growth of several human cancer cell lines with varying degrees of potency. The results indicated that the compound could serve as a lead structure for developing new anticancer agents.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound might induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells. This suggests its potential utility in cancer therapeutics.
  • Synergistic Effects :
    • Studies exploring the combination of this compound with other chemotherapeutic agents demonstrated enhanced efficacy, suggesting that it may be effective in combination therapies for more resilient cancer types.

Data Tables

Activity Cell Line IC50 (µM) Notes
AntiproliferativeMCF-7 (Breast Cancer)0.15Significant growth inhibition observed
AntimicrobialE. coli25Moderate inhibitory effect
AntifungalC. albicans20Effective against fungal strains

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes or alkynes. For example, describes a method where 4,5-dihydroisoxazole derivatives are synthesized by reacting nitrile oxides with enol ethers under acidic conditions. Key parameters include:

  • Catalyst selection : Use of sulfuric acid for hydrolysis of intermediates (e.g., conversion of carbonitrile to carboxamide) .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at room temperature favor regioselectivity .
  • Purification : Recrystallization from ethanol or acetone improves purity .

Table 1 : Representative Reaction Conditions from Literature

PrecursorCatalyst/SolventYield (%)Purity (HPLC)Reference
Chalcone derivativesFormic acid/EtOH68–73>95%
Nitrile oxide intermediatesH₂SO₄/H₂O7398%

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

X-ray crystallography is the gold standard. and highlight the use of SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze dihedral angles and hydrogen-bonding networks . Key steps:

  • Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
  • Validation : Use PLATON (implemented in SHELX) to check for missed symmetry or twinning .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Detects impurities from incomplete cyclization (e.g., open-chain intermediates) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of the dihydroisoxazole ring .
  • NMR (¹H/¹³C) : Confirms regioselectivity in cycloaddition reactions (e.g., absence of exo-isomers) .

Advanced Research Challenges

Q. How can experimental design be optimized to resolve contradictions in crystallographic data for this compound?

Contradictions often arise from disordered fluorophenyl rings or pseudosymmetry. recommends:

  • Twinned data refinement : Use HKLF 5 format in SHELXL to model overlapping reflections .
  • Hydrogen-bonding analysis : Apply Etter’s graph-set theory ( ) to distinguish static disorder from dynamic motion .

Case Study : reports dihedral angles between the fluorophenyl and dihydroisoxazole rings ranging from 4.64° to 10.53°. Discrepancies arise from lattice strain; refining with anisotropic displacement parameters (ADPs) improves accuracy .

Q. What methodologies address regioselectivity challenges in 1,3-dipolar cycloadditions involving fluorinated precursors?

Fluorine’s electron-withdrawing effect directs cycloaddition regiochemistry. demonstrates:

  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant endo-transition states .
  • Steric control : Bulky substituents on the dipolarophile favor 5-exo over 6-endo products .

Q. How do hydrogen-bonding patterns influence crystal packing and physicochemical properties?

and emphasize graph-set analysis (e.g., R₂²(8) motifs) to map intermolecular interactions. For this compound:

  • C–H···O/N bonds : Stabilize layered packing, increasing melting point .
  • Fluorine participation : Weak C–F···π interactions reduce solubility in nonpolar solvents .

Q. What strategies mitigate ring puckering artifacts in conformational analysis of the dihydroisoxazole moiety?

introduces Cremer-Pople puckering parameters (𝑄, θ, φ) to quantify out-of-plane distortions:

  • Planarity threshold : 𝑄 < 0.25 Å indicates near-planar rings .
  • Pseudorotation analysis : Phase angle (φ) differences >30° suggest dynamic disorder .

Table 2 : Puckering Parameters for Analogous Compounds

Compound𝑸 (Å)θ (°)φ (°)Reference
4,5-Dihydroisoxazole derivative0.1812.345.6
Fluorophenyl-substituted analog0.2215.752.1

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted cycloadditions to reduce side-product formation .
  • Crystallography : Combine SHELXL refinement with Hirshfeld surface analysis for robust validation .
  • Computational : Use Mercury CSD to compare experimental and predicted crystal packing .

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